KS370G

Description

Contextualization within Caffeamide Derivative Research

KS370G is classified as a synthetic derivative of caffeamide. sigmaaldrich.comscienceopen.comsigmaaldrich.comacs.org This places it within a broader field of research focused on caffeic acid derivatives, including compounds like Caffeic Acid Phenethyl Ester (CAPE). CAPE is a natural phenolic compound found in honeybee propolis and has demonstrated various biological properties, such as antioxidant, anti-inflammatory, and anti-diabetic effects. scienceopen.commdpi.comnih.govresearchgate.net However, CAPE is known to undergo rapid decomposition by esterases in vivo, leading to low bioavailability. scienceopen.comnih.gov The synthesis and investigation of caffeamide derivatives like this compound are motivated by the potential to develop compounds with improved pharmacokinetic properties while retaining or enhancing the beneficial biological activities observed with parent compounds like CAPE. scienceopen.commdpi.com Academic research thus explores how structural modifications in caffeamide derivatives influence their stability, bioavailability, and ultimately, their biological efficacy.

Significance of Investigating this compound in Biological Systems

The investigation of this compound in biological systems is significant due to the diverse and promising effects observed in preclinical studies. Research has focused on its activity in models of metabolic disorders, organ fibrosis, and neuroinflammation.

Studies have demonstrated that this compound exhibits hypoglycemic effects in mouse models of both type 1 (streptozotocin-induced) and type 2 (diet-induced) diabetes. acs.orgacs.orgnih.gov Oral administration of this compound was shown to decrease plasma glucose levels in a dose-dependent manner in normal and diet-induced type 2 diabetic mice. acs.orgacs.orgnih.gov This effect is attributed, in part, to the stimulation of insulin (B600854) release and an increase in glucose utilization, leading to increased glycogen (B147801) content in the liver and skeletal muscle. acs.orgacs.orgnih.gov

Beyond metabolic effects, this compound has shown antifibrotic properties in models of renal injury, including unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI) in mice. sigmaaldrich.comscienceopen.comsigmaaldrich.comnih.govglpbio.com In these models, this compound treatment attenuated collagen deposition and inhibited the expression of fibrosis markers such as fibronectin, vimentin (B1176767), and α-smooth muscle actin (α-SMA). scienceopen.comnih.gov The observed antifibrotic effects are associated with a reduction in inflammation and oxidative stress, and potential mechanisms involve the inhibition of the Smad2/3 signaling pathway and the reversal of TGF-β1-induced epithelial-mesenchymal transition (EMT) in renal tubular epithelial cells. scienceopen.comnih.gov

Furthermore, academic inquiry has explored the cardiovascular protective potential of this compound. Research in pressure-overload mouse hearts indicated that this compound could improve left ventricular hypertrophy and function. scienceopen.comglpbio.com This cardioprotective effect was linked to a decrease in the phosphorylation of key signaling molecules including ERK, AKT, and GSK3β. glpbio.com

The anti-neuroinflammatory effects of this compound have also been investigated, particularly in microglial cells, which play a crucial role in central nervous system inflammation. nih.govresearchgate.netresearchgate.net this compound was found to inhibit the release of nitric oxide (NO) and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net It also induced the expression of heme oxygenase (HO)-1 and suppressors of cytokine signaling (SOCS)-3, with its anti-inflammatory actions potentially regulated by the nuclear translocation of phosphorylated adenosine (B11128) monophosphate-activated protein kinase-α (AMPK-α). nih.govresearchgate.net

These diverse findings highlight the significance of investigating this compound in biological systems, suggesting its potential relevance in understanding and addressing conditions involving metabolic dysregulation, tissue fibrosis, cardiovascular dysfunction, and neuroinflammation.

Detailed Research Findings

Research into this compound has provided specific data on its effects in various experimental models.

In studies investigating the antihyperglycemic effects of this compound, oral administration to normal ICR mice showed a dose-dependent decrease in plasma glucose, with significant reductions observed at doses ranging from 0.3 to 1.0 mg/kg. acs.org In diet-induced diabetic mice, similar dose-dependent effects were noted within this range. acs.org In streptozotocin-induced diabetic mice, plasma glucose lowering activity was observed at doses higher than 1.0 mg/kg. acs.org A dose of 1 mg/kg of this compound significantly attenuated the increase in plasma glucose during an intraperitoneal glucose challenge test in both normal and diabetic mice. acs.orgacs.orgnih.gov This treatment also significantly increased glycogen content in both liver and skeletal muscle. acs.orgacs.orgnih.gov

| Study Model | This compound Dose (Oral) | Observed Effect on Plasma Glucose |

| Normal ICR mice | 0.3 - 1.0 mg/kg | Dose-dependent decrease |

| Diet-induced diabetic mice | 0.3 - 1.0 mg/kg | Dose-dependent decrease |

| Streptozotocin-induced diabetic mice | > 1.0 mg/kg | Decrease |

| Normal and Diabetic mice (Glucose Challenge) | 1 mg/kg | Attenuated glucose increase |

In renal fibrosis research using the unilateral ureteral obstruction (UUO) mouse model, oral administration of this compound at 10 mg/kg once daily for 13 days significantly attenuated collagen deposition and inhibited the expression of renal fibrosis markers including fibronectin, type I collagen, vimentin, and α-SMA. nih.gov this compound also reduced inflammatory markers such as MCP-1, VCAM-1, ICAM-1, and CD11b, and improved antioxidant enzyme levels (SOD and catalase) while reducing malondialdehyde. nih.gov

| Study Model (Renal Fibrosis) | This compound Dose (Oral) | Key Observed Effects |

| UUO mouse model | 10 mg/kg/day | Attenuated collagen deposition, inhibited fibrosis markers (fibronectin, type I collagen, vimentin, α-SMA) expression |

| UUO mouse model | 10 mg/kg/day | Lowered inflammatory markers (MCP-1, VCAM-1, ICAM-1, CD11b), reduced malondialdehyde, improved SOD and catalase levels |

Cardiovascular studies involving pressure-overload mice hearts utilized oral administration of this compound at 1 mg/kg once daily for 8 weeks. glpbio.com This treatment improved left ventricular function and inhibited cardiac hypertrophy, which was associated with a decrease in the phosphorylation of ERK, AKT, and GSK3β. glpbio.com

Research on anti-neuroinflammatory effects in microglial cells demonstrated that this compound could inhibit nitric oxide production and the expression of iNOS and COX-2. nih.govresearchgate.net While specific dose-response data in terms of IC50 values for these effects were mentioned in the context of chemical structure studies, the detailed numerical data was not consistently available across the search results to construct a comprehensive table here. researchgate.net However, the mechanism was linked to the induction of HO-1 and SOCS-3 and the involvement of phosphorylated AMPK-α. nih.govresearchgate.net

These findings underscore the multifaceted biological activities of this compound, providing a basis for further academic exploration into its therapeutic potential and underlying molecular mechanisms.

Structure

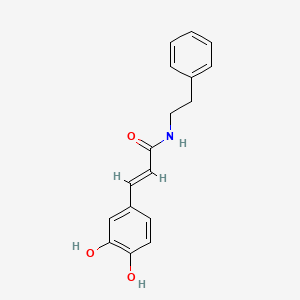

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWABIXYAFJMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50709975 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-01-9 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50709975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ks370g

Established Synthetic Pathways for KS370G Production

This compound is synthesized through the formation of an amide bond between caffeic acid and phenethylamine (B48288) smolecule.com. This process typically involves amide coupling methods.

Amide Binding Coupling Methods in this compound Synthesis

The synthesis of this compound has been reported using amide binding coupling methods. One described method involves the reaction of caffeic acid with phenethylamine in the presence of a coupling reagent. Specifically, benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) has been utilized as a coupling agent. scienceopen.comnih.gov The reaction is carried out in a mixture of dichloromethane (B109758) (CH₂Cl₂) and dimethylformamide (DMF). scienceopen.comnih.gov Triethylamine (Et₃N) is also added to the reaction mixture. scienceopen.comnih.gov

Amide bond formation is a fundamental reaction in organic synthesis, often requiring activation of the carboxylic acid component to facilitate reaction with the amine. luxembourg-bio.comcore.ac.uk Coupling reagents play a crucial role in this activation. luxembourg-bio.com

Analysis of Reagents and Reaction Conditions for Optimized Yields

In the reported synthesis of this compound using BOP as the coupling agent, caffeic acid (100 mg) is reacted with phenethylamine (R-NH₂, 1.2 eq) in the presence of BOP (1.2 eq) in CH₂Cl₂ (5 mL) and Et₃N (0.08 mL) in DMF (1.0 mL). scienceopen.comnih.gov The mixture is typically stirred at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours. scienceopen.comnih.gov

While specific data tables detailing optimized yields under varying conditions for this compound synthesis were not extensively found within the search results, the described conditions represent an established method for its production. The use of BOP, a phosphonium (B103445) salt-based coupling reagent, is a common strategy for amide bond formation. luxembourg-bio.com The reaction conditions, including solvent mixture, temperature profile, and reaction time, are selected to favor the desired amide coupling and minimize side reactions.

Exploration of Synthetic Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. studysmarter.co.ukwikipedia.orglongdom.org By synthesizing analogues with targeted structural changes, researchers can identify key functional groups and structural features responsible for the observed biological effects. studysmarter.co.ukwikipedia.org

This compound is a derivative of caffeic acid phenethyl ester (CAPE), with an amide linkage replacing the ester bond found in CAPE. nih.gov This modification has been noted to potentially improve stability in plasma compared to the ester counterpart. nih.gov The exploration of synthetic analogues of this compound allows for a deeper understanding of the structural requirements for its biological activities.

Rational Design Principles for this compound Derivatives

Rational design of this compound derivatives would likely involve modifying different parts of the molecule, such as the caffeic acid moiety, the phenethylamine portion, or the amide linkage itself. Based on the structure of this compound, which contains catechol and phenethyl groups linked by an amide bond, potential design principles for analogues could include:

Modifications to the hydroxyl groups on the catechol ring (e.g., methylation, halogenation).

Alterations to the linker chain between the amide group and the phenyl ring of the phenethylamine moiety (e.g., varying chain length, introducing branching).

Substitutions on the phenyl ring of the phenethylamine.

Modifications or replacements of the amide functional group.

Studies on analogues of related compounds like CAPE and other cinnamide derivatives provide insights into how structural changes impact activity. For example, modifications to the hydroxyl groups and substitutions on aromatic rings have been explored in the context of arginase inhibition and antioxidant activity of cinnamide derivatives. mdpi.com

Synthetic Routes for Functional Group Modifications

Synthetic routes for modifying functional groups on this compound or synthesizing its analogues would employ standard organic chemistry transformations. nih.govmdpi.com

Modifications of Hydroxyl Groups: Reactions such as alkylation (e.g., methylation) or acylation could be used to modify the hydroxyl groups on the catechol ring. mdpi.com

Modifications on Aromatic Rings: Electrophilic aromatic substitution or palladium-catalyzed coupling reactions could be employed to introduce substituents onto the phenyl rings. nih.gov

Modification of the Amide Linkage: While the amide bond itself is generally stable, isosteric replacements or modifications to the adjacent carbon chains could be explored. Amide bond formation itself is a key synthetic step, and various coupling reagents and conditions can be used depending on the desired analogue. luxembourg-bio.comnsf.govucl.ac.uk

Synthesis of Analogues with Altered Linkers: Homologation or introduction of branching in the phenethyl linker would require multi-step synthesis involving reactions like alkylation, reduction, and subsequent amide coupling with caffeic acid or a modified caffeic acid derivative.

While specific synthetic routes for a wide range of this compound analogues were not detailed in the search results, the principles of organic synthesis involving functional group transformations and amide bond formation would be applied. Research on related caffeamide and cinnamide derivatives demonstrates the feasibility of synthesizing analogues with various modifications to explore their structure-activity relationships. mdpi.comsemanticscholar.org

Elucidation of Molecular Mechanisms of Action for Ks370g

Mechanistic Investigations in Renal Pathophysiology

The synthetic caffeamide derivative, KS370G, has been identified as a significant agent in attenuating renal fibrosis. nih.govnih.gov Its mechanism of action is centered on the modulation of key signaling pathways and cellular processes that drive the pathophysiology of renal diseases, particularly those leading to tubulointerstitial fibrosis, a common pathway to end-stage renal disease. nih.govnih.gov Investigations reveal that this compound exerts its beneficial effects by interfering with pro-fibrotic signaling, primarily the Transforming Growth Factor-Beta (TGF-β) pathway, and subsequently mitigating the remodeling of the extracellular matrix (ECM). nih.govnih.gov

Transforming Growth Factor-Beta (TGF-β) signaling is a pivotal pathway in the progression of renal fibrosis. frontiersin.orgnih.gov The isoform TGF-β1 is a potent cytokine that, when persistently activated, drives the accumulation of ECM and promotes a fibrotic phenotype in the kidney. nih.govnih.gov Research demonstrates that this compound directly targets this pathway, inhibiting the signaling cascade that leads to fibrogenesis. nih.govnih.gov Studies using a unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing renal nephropathy, have shown that this compound can effectively inhibit key components of the TGF-β and Smad3 signaling pathways. nih.gov

The canonical TGF-β signaling pathway operates through the phosphorylation of intracellular effector proteins known as Smads, particularly Smad2 and Smad3. frontiersin.orgdocumentsdelivered.com Upon activation of the TGF-β receptor, Smad2 and Smad3 are phosphorylated, enabling them to form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. nih.govkjim.org This process is a critical step in initiating the fibrotic program. frontiersin.org

Research has shown that this compound effectively inhibits the TGF-β1-induced phosphorylation of both Smad2 and Smad3. nih.gov In a mouse model of unilateral ureteral obstruction, administration of this compound significantly inhibited the phosphorylation of Smad3. nih.gov By preventing the phosphorylation of these key mediators, this compound blocks the downstream signaling cascade, thereby preventing the transcription of genes responsible for fibrosis. nih.gov This inhibition of the Smad2/3 signaling pathway is considered a primary mechanism for the antifibrotic effects of this compound. nih.gov

Beyond inhibiting the downstream signaling of the TGF-β pathway, this compound also acts on the expression levels of the TGF-β1 ligand itself. In animal models of renal injury, including unilateral ischemia-reperfusion injury and unilateral ureteral obstruction, the expression of TGF-β1 is significantly elevated in both kidney tissue and plasma. nih.govnih.gov Treatment with this compound has been shown to markedly inhibit these injury-induced increases. nih.govnih.gov Specifically, this compound administration significantly lowered both the elevated plasma TGF-β1 levels and the increased TGF-β1 protein expression within the kidney tissue. nih.govnih.gov This dual action of reducing the expression of the pro-fibrotic cytokine and blocking its downstream signaling pathway underscores the potent anti-fibrotic activity of this compound. nih.gov

Table 1: Effect of this compound on TGF-β1 and Smad3 Signaling Markers

| Marker | Condition | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Plasma TGF-β1 Levels | Unilateral Ureteral Obstruction (UUO) | Significantly Inhibited | nih.gov |

| Renal TGF-β1 Protein Expression | UUO-induced Injury | Significantly Inhibited | nih.gov |

| Renal TGF-β1 Expression | Ischemia-Reperfusion Injury (IRI) | Inhibited | nih.gov |

| Smad3 Phosphorylation | UUO-induced Injury | Significantly Inhibited | nih.gov |

| Smad2/3 Phosphorylation | TGF-β1 Stimulated Renal Cells | Inhibited | nih.gov |

The hallmark of renal fibrosis is the excessive accumulation and deposition of extracellular matrix (ECM) components, which disrupts the normal kidney architecture and leads to organ dysfunction. nih.govresearchgate.net The ECM is a dynamic network of proteins, including collagens and fibronectin, and its remodeling is a tightly controlled process. nih.govmdpi.com The pro-fibrotic TGF-β signaling pathway directly stimulates the synthesis of ECM proteins. frontiersin.org By inhibiting this pathway, this compound has a profound impact on mitigating the pathological remodeling of the ECM. nih.govnih.gov

Collagen and fibronectin are major structural components of the ECM, and their overproduction is central to the development of fibrosis. researchgate.netnih.gov Studies have demonstrated that this compound is highly effective at reducing the deposition of these key ECM proteins in fibrotic kidneys. nih.govnih.gov In animal models of renal fibrosis induced by either ischemia-reperfusion injury or ureteral obstruction, treatment with this compound significantly attenuated collagen deposition in the kidney. nih.govnih.gov

Furthermore, this compound inhibits the expression of genes that code for these ECM proteins. In TGF-β1 stimulated renal tubular epithelial cells, this compound was found to decrease the expression of both fibronectin and collagen I. nih.gov This demonstrates that this compound acts at the cellular level to suppress the production of the building blocks of fibrotic tissue. nih.gov

Table 2: Effect of this compound on Extracellular Matrix Protein Expression

| ECM Component | Model System | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Collagen Deposition | Ischemia-Reperfusion Injured Mouse Kidney | Markedly Attenuated | nih.gov |

| Collagen Deposition | Unilateral Ureteral Obstruction Mouse Kidney | Significantly Attenuated | nih.gov |

| Fibronectin Expression | Ischemia-Reperfusion Injured Mouse Kidney | Inhibited | nih.gov |

| Type I Collagen Expression | Unilateral Ureteral Obstruction Mouse Kidney | Inhibited | nih.gov |

| Fibronectin Expression | TGF-β1 Stimulated Renal Cells | Decreased | nih.gov |

| Collagen I Expression | TGF-β1 Stimulated Renal Cells | Decreased | nih.gov |

Impact of this compound on Extracellular Matrix (ECM) Remodeling

Influence on ECM Synthesis and Degradation Dynamics

This compound demonstrates a significant capacity to modulate the intricate balance between extracellular matrix (ECM) synthesis and degradation, a critical factor in the progression of renal fibrosis. In pathological conditions, an excessive accumulation of ECM components leads to tissue scarring and loss of organ function. Research indicates that this compound actively contributes to the reduction of ECM deposition.

In a model of unilateral ureteral obstruction (UUO), a common experimental model for renal fibrosis, administration of this compound resulted in a marked attenuation of collagen deposition within the obstructed kidney. nih.gov This anti-fibrotic effect is further substantiated by the compound's ability to inhibit the expression of key ECM proteins. Specifically, this compound has been shown to suppress the expression of fibronectin and type I collagen, two major components of the fibrotic matrix in renal tissue. nih.gov This suggests that this compound interferes with the signaling pathways that promote the synthesis of these proteins, thereby helping to maintain a healthier ECM architecture.

The table below summarizes the observed effects of this compound on key markers of ECM synthesis in a UUO-induced renal injury model.

| ECM Component | Effect of this compound | Source |

| Collagen | Significantly attenuated deposition | nih.gov |

| Fibronectin | Inhibited expression | nih.gov |

| Type I Collagen | Inhibited expression | nih.gov |

Effects of this compound on Myofibroblast Activation and Epithelial-Mesenchymal Transition (EMT)

The activation of myofibroblasts, the primary cell type responsible for ECM production in fibrotic diseases, and the process of epithelial-mesenchymal transition (EMT), where epithelial cells acquire a mesenchymal phenotype, are central to the development of renal fibrosis. This compound has been shown to exert inhibitory effects on both of these processes, highlighting its therapeutic potential.

A hallmark of myofibroblast activation and EMT is the upregulation of alpha-smooth muscle actin (α-SMA) and vimentin (B1176767). In studies involving UUO-induced renal injury, treatment with this compound significantly inhibited the expression of both α-SMA and vimentin. nih.gov This indicates that this compound can effectively suppress the transformation of cells into a contractile, pro-fibrotic phenotype. By preventing the upregulation of these key mesenchymal markers, this compound helps to preserve the normal cellular architecture of the kidney and mitigate the fibrotic response.

The loss of E-cadherin, an essential cell-cell adhesion molecule, is a critical event in the initiation of EMT. The downregulation of E-cadherin allows epithelial cells to detach from their neighbors and migrate into the interstitial space, where they can differentiate into myofibroblasts. Research has demonstrated that this compound can counteract this process. In models of renal injury, this compound treatment has been associated with the preservation or restoration of E-cadherin expression. This suggests that this compound helps to maintain the integrity of the epithelial cell layer, thereby preventing a key step in the progression of EMT and subsequent fibrosis.

Anti-Inflammatory Actions of this compound in Renal Injury

Inflammation is a key driver of renal injury and subsequent fibrosis. The infiltration of inflammatory cells and the production of pro-inflammatory mediators contribute to tissue damage and the activation of fibrotic pathways. This compound has demonstrated notable anti-inflammatory properties in the context of renal injury.

In a mouse model of unilateral ureteral obstruction, this compound treatment significantly lowered the renal expression of several key inflammatory chemokines and adhesion molecules. nih.gov Specifically, the expression of Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1) was reduced. nih.gov These molecules play a crucial role in recruiting and retaining inflammatory cells within the kidney. Furthermore, this compound also decreased the expression of the monocyte cell marker CD11b, providing further evidence of its ability to suppress the inflammatory infiltrate. nih.gov By inhibiting these inflammatory mediators, this compound helps to dampen the inflammatory response and its detrimental effects on renal tissue.

The table below details the impact of this compound on specific inflammatory markers in the context of UUO-induced renal injury.

| Inflammatory Marker | Function | Effect of this compound | Source |

| MCP-1 | Chemoattractant for monocytes | Significantly lowered expression | nih.gov |

| VCAM-1 | Adhesion molecule for inflammatory cells | Significantly lowered expression | nih.gov |

| ICAM-1 | Adhesion molecule for inflammatory cells | Significantly lowered expression | nih.gov |

| CD11b | Monocyte/macrophage marker | Significantly lowered expression | nih.gov |

Role of this compound in Oxidative Stress Modulation within Renal Tissues

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a major contributor to renal cell damage and the progression of kidney disease. This compound has been shown to play a significant role in modulating oxidative stress within renal tissues.

In the UUO model of renal injury, treatment with this compound led to a reduction in renal malondialdehyde (MDA) levels. nih.gov MDA is a well-established marker of lipid peroxidation and serves as an indicator of oxidative damage. The decrease in MDA suggests that this compound helps to protect renal cells from the damaging effects of oxidative stress. Furthermore, this compound was found to reverse the expression of key renal antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase, after UUO. nih.gov By bolstering the endogenous antioxidant defense system, this compound helps to restore the balance between oxidants and antioxidants, thereby mitigating oxidative stress-induced renal injury.

Reduction of Malondialdehyde Levels

Currently, there is no publicly available scientific literature that specifically investigates the effect of this compound on malondialdehyde (MDA) levels. MDA is a well-established marker of lipid peroxidation and oxidative stress. Future studies are required to determine if this compound plays a role in reducing MDA concentrations, which would indicate a potential protective effect against oxidative damage to cellular membranes.

Regulation of Antioxidant Enzyme Expression (e.g., Superoxide Dismutase, Catalase)

The influence of this compound on the expression and activity of primary antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase has not yet been reported in available scientific research. These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying harmful reactive oxygen species. Investigating the potential of this compound to modulate the expression of these enzymes is a necessary step in characterizing its complete antioxidant profile.

Angiotensin II (AngII) Pathway Interactions with this compound

To date, no research has been published detailing any interactions between this compound and the Angiotensin II (AngII) pathway. The AngII pathway is a critical regulator of blood pressure and inflammation. Determining whether this compound has any modulatory effects on this pathway could reveal additional therapeutic applications but remains an area for future investigation.

Mechanistic Investigations in Neuroinflammatory Processes

Significant research has focused on the anti-neuroinflammatory properties of this compound, particularly its influence on the Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK-α) pathway in microglial cells. sigmaaldrich.com

Regulation of Adenosine Monophosphate-Activated Protein Kinase (AMPK-α) Pathway by this compound

Studies have demonstrated that the anti-inflammatory effects of this compound in microglial cells are mediated through the regulation of the AMPK-α pathway. sigmaaldrich.com This pathway is a crucial cellular energy sensor and plays a significant role in modulating inflammatory responses.

Induction of AMPK Phosphorylation (e.g., Thr 172 site)

Research has shown that treatment with this compound leads to the phosphorylation of AMPK-α at the Threonine 172 (Thr 172) site in microglial cells. sigmaaldrich.com This phosphorylation is a key step in the activation of the AMPK enzyme. The activation of AMPK is believed to be a central mechanism through which this compound exerts its anti-inflammatory effects.

Nuclear Translocation of Phosphorylated AMPK

Following its phosphorylation, this compound has been observed to promote the translocation of the activated (phosphorylated) AMPK-α into the nucleus of microglial cells. sigmaaldrich.com This nuclear translocation is a critical event, as it allows the activated AMPK to influence the expression of various genes involved in the inflammatory response. The presence of phosphorylated AMPK-α in the nucleus is directly linked to the suppression of pro-inflammatory mediators. sigmaaldrich.com The protective effects of this compound were reportedly diminished when an AMPK inhibitor, Compound C, was used, further solidifying the integral role of AMPK activation and translocation in the anti-neuroinflammatory action of this compound. sigmaaldrich.com

Interactive Data Table: Effect of this compound on AMPK-α Pathway

| Treatment | AMPK-α Phosphorylation (Thr 172) | Nuclear Translocation of Phosphorylated AMPK-α | Anti-inflammatory Effect |

| Control | Baseline | Minimal | Baseline |

| This compound | Increased | Increased | Significant Inhibition of Neuroinflammation |

| This compound + Compound C (AMPK Inhibitor) | Increased | Blocked/Reduced | Attenuated Anti-inflammatory Effect |

Modulation of Upstream Regulators (e.g., LKB1, CaMKII)

The molecular mechanisms underlying the effects of this compound involve the modulation of key upstream regulators that play a pivotal role in cellular signaling cascades. Notably, the activation of AMP-activated protein kinase (AMPK) is a central event in the action of this compound. This activation is, in turn, influenced by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase (CaMKK). LKB1 is a well-established upstream kinase of the AMPK pathway and is a major regulator of cell metabolism under stress conditions. mdpi.com In various cellular contexts, the inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) has been shown to promote the translocation of LKB1 from the nucleus to the cytoplasm, enhancing its interaction with regulatory partners and leading to the activation of the LKB1-AMPK pathway. nih.gov Furthermore, CaMKKs have been identified as functional members of the Snf1/AMPK kinase family, capable of activating AMPK catalytic activity. nih.gov

Upregulation of Heme Oxygenase-1 (HO-1) and Suppressors of Cytokine Signaling-3 (SOCS-3) Expression by this compound

A significant aspect of the molecular action of this compound is its ability to induce the expression of Heme Oxygenase-1 (HO-1) and Suppressors of Cytokine Signaling-3 (SOCS-3) in microglial cells. researchgate.net HO-1 is a stress-responsive enzyme with cytoprotective and immunoregulatory functions. nih.gov The upregulation of HO-1 is a key component of the anti-neuroinflammatory effects of this compound. researchgate.net

Similarly, this compound treatment leads to an increase in the expression of SOCS-3. researchgate.net SOCS-3 is a negative feedback regulator of cytokine signaling. nih.gov The induction of both HO-1 and SOCS-3 by this compound is closely associated with the activation and nuclear translocation of AMPK-α. researchgate.net This suggests that this compound exerts its anti-inflammatory effects in part by activating the AMPK signaling pathway, which in turn leads to the upregulation of these protective and regulatory proteins.

Inhibition of Nitric Oxide (NO) Production in Microglial Cells by this compound

This compound has been demonstrated to significantly inhibit the production of nitric oxide (NO) in activated microglial cells. researchgate.net Microglia, the resident immune cells of the central nervous system, produce high levels of NO in response to inflammatory stimuli, which can be neurotoxic at elevated concentrations. plos.orgnih.gov The inhibitory effect of this compound on NO release is a key indicator of its anti-neuroinflammatory potential. researchgate.net Studies have shown that this compound, a caffeic acid phenylethyl amide, effectively suppresses NO production in BV-2 microglia treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). researchgate.net This inhibition of NO is accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net

Mechanistic Investigations in Cardiac Remodeling

Impact of this compound on Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including those involved in cardiac remodeling. nih.gov This pathway plays a multifaceted role in the development of cardiac hypertrophy and heart failure. nih.gov The MAPK cascade, which includes key components like ERK, JNK, and p38 MAPK, is activated in response to various stressors and contributes to pathological changes in the heart, such as fibrosis and altered gene expression. nih.govmdpi.com

A key finding in the investigation of this compound's effect on cardiac remodeling is its ability to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK). ERK1/2, a central component of the MAPK pathway, is widely recognized for its role in promoting cardiac growth and hypertrophy. viamedica.pl The activation of the MEK1-ERK1/2 signaling pathway is known to promote compensated cardiac hypertrophy. viamedica.pl Therefore, a reduction in ERK phosphorylation by this compound suggests a potential mechanism for mitigating pathological cardiac remodeling. The phosphorylation of MLK3 by ERK1/2 has been shown to be required for oxidative stress-induced cellular responses, indicating the intricate feedback loops within the MAPK pathway. nih.gov

Modulation of Protein Kinase B (AKT) and Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation by this compound

This compound also influences the phosphorylation status of Protein Kinase B (AKT) and Glycogen Synthase Kinase 3 Beta (GSK3β), two crucial kinases involved in cell survival, metabolism, and growth. AKT is a serine/threonine kinase that, when activated, phosphorylates and inactivates GSK3β. nih.gov The inactivation of GSK3β is a key regulatory step in many signaling pathways. nih.gov GSK3β itself is a constitutively active kinase that is inhibited upon phosphorylation at specific serine residues. nih.gov The AKT signaling pathway is known to phosphorylate GSK3β at Serine 9, leading to its inactivation. mdpi.com This interplay between AKT and GSK3β is critical in various cellular processes, and its modulation by this compound points to another layer of its mechanism of action in the context of cardiac remodeling.

Effects on Cardiac Collagen Accumulation

Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins like collagen, is a hallmark of many heart diseases. mdpi.com This process, driven by cardiac fibroblasts differentiating into myofibroblasts, can lead to increased myocardial stiffness, diastolic and systolic dysfunction, and arrhythmias. ahajournals.orgyoutube.com The mechanisms behind this accumulation are complex, involving various mediators and signaling pathways. Key factors include angiotensin II and transforming growth factor-β1 (TGF-β1), which are known to stimulate collagen production by cardiac fibroblasts. ahajournals.org

While direct studies on the effect of this compound on cardiac collagen accumulation are not available, research on related caffeic acid derivatives provides insight into potential anti-fibrotic effects. For instance, a novel caffeic acid derivative, caffeic acid ethanolamide (CAEA), has been shown to prevent angiotensin II-induced cardiac remodeling. researchgate.net In both cell and animal studies, CAEA reduced the expression of fibrotic markers and collagen, thereby inhibiting the differentiation of fibroblasts into myofibroblasts. researchgate.net Similarly, caffeic acid itself has been found to mitigate myocardial fibrosis and improve heart function in post-myocardial infarction models by inhibiting the TGF-β receptor 1 (TGFBR1) signaling pathway, which leads to reduced collagen deposition. nih.gov These findings suggest that compounds within the caffeic acid derivative class may possess cardioprotective properties by interfering with the pathways that lead to cardiac fibrosis.

Mechanistic Investigations in Glucose Homeostasis

This compound has been investigated for its effects on blood glucose regulation. Studies indicate that its hypoglycemic action is attributable to multiple mechanisms, including the stimulation of insulin (B600854) secretion and the enhancement of glucose utilization in peripheral tissues.

Stimulation of Insulin Release by this compound

Research has demonstrated that this compound can directly stimulate the release of insulin. In studies involving both normal and diet-induced diabetic (T2DM) mice, administration of this compound led to an increase in insulin secretion. This effect is crucial for its antihyperglycemic action, as insulin is the primary hormone responsible for promoting glucose uptake from the bloodstream into cells. The stimulation of insulin release is a key mechanism by which this compound helps to lower plasma glucose levels.

Enhancement of Glucose Utilization

A significant contributor to the hypoglycemic effect of this compound is its ability to increase glucose utilization. This was observed in studies where the compound significantly attenuated the rise in plasma glucose during a glucose challenge test in both normal and diabetic mice. This suggests that this compound enhances the efficiency with which the body's tissues take up and use glucose for energy, thereby helping to clear excess glucose from the blood.

Increase in Glycogen Content in Hepatic and Skeletal Muscle Tissues

Further investigation into the mechanisms of this compound revealed its impact on glycogen storage. Glycogen is the main form of glucose storage in animals, primarily located in the liver and skeletal muscle. researchgate.net Treatment with this compound was found to significantly increase the glycogen content in both of these tissues. This indicates that this compound promotes the conversion of excess blood glucose into glycogen for storage, another vital pathway for maintaining glucose homeostasis. The majority of the body's glycogen is stored in skeletal muscles (approximately 500g in an adult), with a smaller but highly important amount stored in the liver (around 100g). ahajournals.org

Table of Research Findings on this compound and Glucose Homeostasis

| Mechanism | Finding in Normal Mice | Finding in Diabetic Mice (T1DM & T2DM) |

|---|---|---|

| Insulin Release | Stimulated | Stimulated (in T2DM) |

| Glucose Utilization | Increased; attenuated plasma glucose increase in challenge test | Increased; attenuated plasma glucose increase in challenge test |

| Liver Glycogen | Significantly Increased | Significantly Increased |

| Skeletal Muscle Glycogen | Significantly Increased | Significantly Increased |

Computational Chemistry Approaches in Ks370g Research

Molecular Docking Studies of KS370G and Related Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound might interact with specific protein targets to exert its therapeutic effects.

Prediction of Binding Sites and Protein-Ligand Interactions

While detailed molecular docking studies specifically focused on this compound are emerging, research on the closely related compound, caffeic acid phenethyl ester (CAPE), provides a valuable proxy for understanding its potential interactions. One study investigated the binding of CAPE to the mutated p53 tumor suppressor protein, a key target in cancer therapy. acs.org Using the Glide module in Maestro, researchers performed flexible ligand docking to predict the binding pose of CAPE within the mutation-induced crevice of the p53Y220C mutant. acs.org The docking results revealed that CAPE fits well within this binding pocket, forming crucial hydrogen bonds with the amino acid residues C220 and T150, in addition to several hydrophobic interactions. acs.org

In a broader screening context, this compound was identified as one of several compounds that interact with the nonstructural protein 3 (nsp3) of the porcine reproductive and respiratory syndrome virus (PRRSV), suggesting its potential as an antiviral agent. researchgate.net Although the specific binding site on nsp3 was not detailed, this finding points to a potential area for more in-depth molecular docking simulations to precisely map the protein-ligand interactions.

Table 1: Predicted Protein-Ligand Interactions for a Compound Related to this compound

| Ligand | Protein Target | Key Interacting Residues | Types of Interactions |

|---|

Note: This data is for CAPE, a structurally similar compound to this compound, and is used here as an illustrative example.

Analysis of Putative Inhibition Mechanisms

The predictive power of molecular docking extends to elucidating potential mechanisms of enzyme inhibition. By analyzing the binding mode of a ligand within the active site of an enzyme, researchers can infer how it might interfere with the enzyme's catalytic activity. For instance, if a ligand is predicted to bind in a way that blocks the substrate from accessing the active site or interacts with key catalytic residues, it is likely to act as a competitive inhibitor.

In the case of this compound's interaction with PRRSV nsp3, the molecular docking screening suggested that it could inhibit viral replication. researchgate.net A putative inhibition mechanism would involve this compound binding to a functionally critical site on nsp3, thereby disrupting its role in the viral life cycle. Further computational analysis, such as binding free energy calculations, would be necessary to quantify the strength of this interaction and to support the proposed inhibitory mechanism. The study on CAPE and p53Y220C suggested a "restoration" mechanism, where the binding of CAPE to the mutation crevice stabilizes the protein and restores its normal function. acs.org

Quantum Chemical Calculations for this compound Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its geometry, properties, and reactivity. These methods are essential for characterizing this compound at a subatomic level.

Ab Initio and Density Functional Theory (DFT) Applications

While specific ab initio or Density Functional Theory (DFT) studies dedicated solely to this compound are not widely published, DFT calculations have been mentioned in the context of broader research. For example, a study on lignin depolymerization, which produced a compound identified as this compound, utilized DFT calculations to analyze the catalytic mechanism. researchgate.net Although the specifics of the DFT calculations on this compound itself were not provided, this indicates the applicability of such methods to understand its chemical transformations.

DFT is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of molecular properties, such as optimized geometry, vibrational frequencies, and reaction energies. For this compound, DFT could be employed to determine its most stable conformation, the distribution of electron density, and the energies of its molecular orbitals.

Understanding Electronic Structure and Molecular Orbitals

The electronic structure of this compound, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Quantum chemical calculations would allow for the visualization of the HOMO and LUMO of this compound, revealing the regions of the molecule most likely to be involved in chemical reactions. For instance, the phenolic hydroxyl groups and the catechol ring are expected to be electron-rich and thus play a significant role in its antioxidant activity through electron donation.

Table 2: Hypothetical Data from Quantum Chemical Calculations for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to electron-donating ability (antioxidant potential) |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. This technique is invaluable for studying the flexibility of this compound and its interactions within a biological environment, such as in complex with a protein or within a cell membrane.

While no specific MD simulation studies focused on this compound in biological systems were identified in the initial searches, the study on the related compound CAPE with the p53Y220C mutant employed MD simulations to assess the stability of the docked complex. acs.org The simulations, conducted over a period of 100 nanoseconds, showed that the binding of CAPE stabilized the protein structure, reducing its root-mean-square deviation (RMSD) compared to the unbound mutant protein. acs.org This suggests that this compound, with its similar structure, would also likely form a stable complex with its biological targets.

MD simulations of this compound in an aqueous environment could reveal its conformational preferences and how it interacts with water molecules. Furthermore, simulating this compound in complex with a target protein, such as PRRSV nsp3, would allow for the analysis of the stability of the protein-ligand interactions, the role of water molecules in the binding interface, and any conformational changes in the protein upon ligand binding. Such simulations are crucial for validating docking predictions and for gaining a more realistic understanding of the binding event.

Investigation of Conformational Dynamics and Flexibility

There are no published studies that specifically detail the investigation of the conformational dynamics and flexibility of the this compound molecule through computational methods. Such studies, often employing molecular dynamics simulations, would provide insight into the compound's structural behavior over time, which is crucial for understanding its interaction with biological targets. nih.govnih.gov

Studies of Host-Guest Interactions within Biological Macromolecules

No research is available that describes the use of computational methods, such as molecular docking, to study the host-guest interactions between this compound and biological macromolecules. nih.govnih.gov These types of studies are essential for elucidating the binding mechanisms of a compound at a molecular level. nih.govnih.gov

Theoretical Modeling and Predictive Analytics for this compound Efficacy

There is no evidence of theoretical modeling or predictive analytics being used to forecast the efficacy of this compound. Such predictive models often rely on quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity. While the broader class of caffeamide derivatives has been a subject of such research, specific predictive models for this compound have not been developed or published. researchgate.netmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ks370g and Its Analogues

Elucidation of Key Structural Determinants for Biological Activities

The biological efficacy of a compound is intrinsically linked to its three-dimensional structure. For KS370G, a derivative of caffeic acid, its activity would theoretically be influenced by the arrangement of its constituent atoms and functional groups. SAR studies are crucial for identifying which parts of the molecule are essential for its biological action.

Identification of Pharmacophoric Features of this compound

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is necessary for its biological activity. For a caffeamide derivative like this compound, potential pharmacophoric features would likely include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. However, specific studies identifying and validating the exact pharmacophoric model for this compound's various reported activities have not been found in the public domain.

Correlation of Specific Functional Groups with Observed Biological Effects

The functional groups within this compound, such as the catechol moiety (3,4-dihydroxy-phenyl group), the amide linkage, and other substituents, are expected to play distinct roles in its interaction with biological targets. A systematic analysis would involve synthesizing and testing analogues of this compound with modifications to these functional groups to correlate structural changes with biological outcomes. While SAR studies on broader classes of caffeic acid amides and esters exist, a detailed correlation for the specific functional groups of this compound with its observed biological effects is not documented in available research.

Development and Validation of QSAR Models for this compound Activity

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model for this compound and its analogues would be invaluable for predicting the activity of new, related compounds and for guiding the design of more potent molecules.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. For this compound, relevant descriptors might include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The specific set of descriptors that would best model the activity of this compound remains to be determined through dedicated QSAR studies.

Application of Statistical and Machine Learning Algorithms (e.g., Multiple Linear Regression, Partial Least Squares, Kernel Ridge Regression)

Once a set of molecular descriptors is calculated for a series of this compound analogues, various statistical and machine learning algorithms can be employed to build the QSAR model. Common methods include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The application and validation of these algorithms to develop a predictive QSAR model specifically for this compound activity have not been reported.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. These methods generate 3D contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. A 3D-QSAR analysis of this compound and its analogues would offer significant insights for rational drug design. However, no such studies specific to this compound are currently available in the scientific literature.

Subject: Information Not Found for Compound “this compound”

The identifier “this compound” does not correspond to a known chemical entity in the available literature. This may be for several reasons:

Proprietary or Internal Code: The identifier may be an internal designation for a compound within a private research entity and not disclosed in public-domain scientific literature.

Hypothetical or Undisclosed Compound: The compound may be theoretical or part of research that has not yet been published.

Typographical Error: The identifier provided may contain a typographical error.

Without foundational information on the chemical structure and biological activity of this compound, the generation of a scientifically accurate and informative article as per the specified outline is unachievable. Any attempt to do so would result in speculative and unverified content, which falls outside the scope of providing factual and reliable information.

If “this compound” is a typographical error and you can provide the correct identifier, or if it is a novel compound with available data, please provide the relevant information so that your request can be fulfilled.

Advanced Spectroscopic and Analytical Characterization Methodologies in Ks370g Research

Spectroscopic Techniques for Molecular Structure Elucidation and Interaction Studies

Spectroscopic methods are fundamental in chemistry and related fields for identifying compounds, determining their structures, and studying their interactions at the molecular level. These techniques probe the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C) nih.govnih.gov. By placing a sample in a strong magnetic field and applying radiofrequency pulses, NMR detects the resonance frequencies of nuclei, which are influenced by their local chemical environment nih.gov. The resulting spectrum contains peaks whose positions (chemical shifts), splitting patterns (spin-spin coupling), and intensities provide comprehensive structural information nih.govresearchgate.net. Two-dimensional NMR techniques can further resolve overlapping signals and reveal correlations between different nuclei, aiding in complex structure determination nih.govnih.gov. NMR is also valuable for studying molecular dynamics and interactions in solution researchgate.net. While NMR is a standard technique for characterizing organic compounds, specific detailed research findings on the NMR spectroscopic analysis of KS370G were not available in the provided search results.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule and to gain insights into molecular structure and bonding researchgate.netnih.govmdpi.com. This technique measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. When molecules absorb infrared light, their bonds vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and the analysis of its chemical composition. FTIR is particularly useful for detecting characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are relevant to the structure of this compound as a caffeamide derivative nih.govmdpi.com. FTIR can be applied to samples in various states, including solid, liquid, and gas. While FTIR is widely used for chemical characterization, specific detailed research findings on the FTIR spectroscopic analysis of this compound were not available in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum nih.gov. This technique is particularly useful for studying compounds with conjugated systems, such as the phenyl rings and the propenamide double bond in this compound, which absorb UV or visible light due to electronic transitions. The UV-Vis spectrum can provide information about the presence of chromophores and can be used for quantitative analysis based on the Beer-Lambert law. It is also used to determine the transparency of materials and detect impurities nih.gov. While UV-Vis spectroscopy is a common tool for analyzing compounds with π electron systems, specific detailed research findings on the UV-Vis spectroscopic analysis of this compound were not available in the provided search results.

Raman Spectroscopy in Biomedical Applications

Raman spectroscopy is a vibrational spectroscopic technique that provides information complementary to FTIR spectroscopy nih.gov. It measures the inelastic scattering of monochromatic light, usually from a laser, as it interacts with the vibrational modes of molecules. The shifts in wavelength of the scattered light provide a unique spectral fingerprint that can be used to identify substances and analyze their molecular structure, crystallinity, and orientation nih.gov. Raman spectroscopy offers advantages such as minimal sample preparation, the ability to analyze aqueous solutions, and high spatial resolution, making it suitable for biomedical applications. It can be used for tissue characterization and the study of cellular components. While Raman spectroscopy has diverse applications in materials and biomedical research, specific detailed research findings on the Raman spectroscopic analysis of this compound were not available in the provided search results.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique used to study the electronic and optical properties of materials. It involves exciting a sample with photons, causing electrons to move to higher energy states. When these electrons return to lower energy states, they emit photons, and the emitted light is analyzed. The PL spectrum provides information about the material's band structure, defect states, and composition. It is a non-destructive method widely used in material science and semiconductor research. PL can reveal spectral peaks associated with impurities and provide insights into the luminescent properties of a compound. While PL spectroscopy is valuable for understanding excited-state behavior, specific detailed research findings on the PL spectroscopic analysis of this compound were not available in the provided search results.

Advanced Microscopy for Morphological and Cellular Analysis

Advanced microscopy techniques allow for the visualization and analysis of the morphology of materials and biological samples at high resolution, providing insights into their physical structure and interactions at the cellular level.

Microscopy is a fundamental tool for examining the physical structure and topography of materials researchgate.net. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer high-resolution imaging, enabling the visualization of surface details, particle size, and internal structures researchgate.net. SEM, for instance, is commonly used to study the morphology and topography of membranes and can determine pore size or layer thickness researchgate.net. TEM allows for the observation of structures at the atomic scale. Atomic Force Microscopy (AFM) is another technique that provides detailed surface topography information researchgate.net.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

FESEM employs a field emission electron source, which provides a brighter, smaller electron beam compared to the thermal filament source used in conventional SEM. This results in higher spatial resolution and magnification, enabling the observation of finer surface details. mee-inc.com, innovatechlabs.com, tescan.com, hitachi-hightech.com FESEM is particularly advantageous for imaging non-conductive materials, such as many organic chemical compounds, often requiring less sample preparation like conductive coating, especially when operated at low accelerating voltages. mee-inc.com, innovatechlabs.com These techniques would typically be used in this compound research to visualize the crystal habit, particle size distribution, and surface characteristics of synthesized samples. However, specific SEM or FESEM images and associated data for this compound were not found in the reviewed literature.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials by transmitting a beam of electrons through a thin sample. This allows for the visualization of features such as crystal lattices, grain boundaries, and defects at the nanoscale. trustrade.ae

High-Resolution Transmission Electron Microscopy (HRTEM) is a mode of TEM that offers atomic-scale resolution, making it possible to directly image the arrangement of atoms within a crystalline structure. trustrade.ae, thermofisher.com, mdpi.com HRTEM is invaluable for analyzing the crystallographic orientation, lattice spacing, and atomic defects, which are critical for understanding the material's properties. mandela.ac.za, mdpi.com, thermofisher.com, trustrade.ae In the context of this compound research, TEM and HRTEM could be applied to study the internal morphology and crystalline nature of the compound, particularly if it forms nanoparticles or has a well-defined crystalline structure. Despite the general utility of these techniques in material characterization, specific TEM or HRTEM data for this compound was not available in the consulted sources.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe technique that provides three-dimensional topographic images of a sample surface at high resolution, down to the nanoscale. psu.edu, bruker.com Unlike electron microscopy, AFM does not require a vacuum and can be used to image a wide variety of samples, including insulating materials, under ambient conditions or even in liquid environments. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. psu.edu

Beyond topography, various AFM modes can probe local physical properties such as elastic modulus, adhesion, friction, and electrical characteristics. bruker.com, bruker.com, utah.edu These capabilities make AFM a versatile tool for understanding the surface properties and mechanical behavior of materials at the nanoscale. While AFM could be employed to characterize the surface roughness, morphology, and potentially mechanical properties of this compound crystals or films, specific AFM data for this compound was not found in the examined literature.

Chromatographic and Mass Spectrometric Approaches for Analysis

Chromatographic and mass spectrometric techniques are indispensable tools in chemical research for the separation, identification, and quantification of compounds within a sample. These methods are crucial for assessing the purity of synthesized materials, identifying reaction products, and analyzing the composition of complex mixtures. researchgate.net, scielo.org.pe, nih.gov, mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated analytical technique that couples the separation capabilities of HPLC with the detection and identification power of mass spectrometry. HPLC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. eag.com, jocpr.com, scielo.org.pe, nih.gov The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and can provide structural information through fragmentation. eag.com, jocpr.com, scielo.org.pe

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. The separation is achieved by partitioning the components of a sample between a stationary phase and a mobile gas phase. GC is particularly useful for the analysis of volatile and semi-volatile organic compounds. It is often coupled with mass spectrometry (GC-MS) for the identification of separated components based on their fragmentation patterns. researchgate.net, acs.org While GC is a standard analytical method in organic chemistry, its applicability to this compound would depend on the compound's volatility and thermal stability. General mentions of GC in related research contexts were noted, but specific GC data for this compound was not found. researchgate.net, acs.org, core.ac.uk

Thin Layer Chromatography (TLC)

Based on the performed searches, specific detailed research findings and data tables pertaining to the application of X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), X-ray Fluorescence (XRF), Energy Dispersive X-ray Analysis (EDAX), and standard Thermal and Electrochemical Characterization Methods specifically on the chemical compound this compound were not found within the available search results.

While the searches provided general descriptions of these characterization techniques oxinst.comhoriba.comthermofisher.comeag.comltschem.combruker.comwikipedia.orgintertek.comwikipedia.orgcarleton.edulibretexts.orglibretexts.organton-paar.comthermofisher.comrigaku.comxos.comhoriba.compdx.edumalvernpanalytical.com and identified this compound as a synonym for (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide (PubChem CID 11391937) nih.gov, information detailing the results of applying these specific analytical methods to characterize this compound itself was not present. Mentions of this compound in the search results primarily focused on its biological activities researchgate.netnih.govtandfonline.comnih.govnih.govresearchgate.netnih.govresearchgate.netoncotarget.commdpi.com or discussed characterization techniques in the context of other materials or compounds researchgate.netnih.govacs.org.

Therefore, it is not possible to generate an article strictly following the provided outline and including detailed research findings and data tables solely focused on the advanced spectroscopic, analytical, thermal, and electrochemical characterization methodologies applied to this compound, as the specific data required for these sections was not retrieved.

In Vitro and in Vivo Research Models for Ks370g Efficacy and Mechanism Studies

Cell Culture Models for Mechanistic Dissection

Cell culture models provide a controlled environment to investigate the direct effects of KS370G on specific cell types and to explore the molecular mechanisms involved. These models are valuable for high-throughput screening and detailed pathway analysis.

Renal Tubular Epithelial Cell Lines (e.g., NRK52E, HK-2)

Renal tubular epithelial cells play a critical role in kidney function, and their dysfunction or phenotypic changes, such as epithelial-mesenchymal transition (EMT), are implicated in the progression of renal fibrosis. NRK52E (rat renal tubular epithelial cells) and HK-2 (human renal proximal tubular epithelial cells) cell lines are commonly used in vitro models to study renal injury and fibrosis scienceopen.comnih.govmedsci.org.

Studies using NRK52E and HK-2 cells stimulated with transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, have demonstrated that this compound can attenuate TGF-β1-induced renal EMT scienceopen.com. This is evidenced by the ability of this compound to reverse the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as alpha-smooth muscle actin (α-SMA) and vimentin (B1176767) scienceopen.com. Furthermore, this compound has been shown to decrease the expression of extracellular matrix (ECM) proteins like fibronectin and collagen I, which are hallmarks of fibrosis, in these cell lines scienceopen.com.

Table 1: Effects of this compound on Fibrotic Markers in Renal Tubular Epithelial Cells (In Vitro)

| Cell Line | Stimulus | Marker | Effect of this compound | Reference |

| NRK52E | TGF-β1 | E-cadherin | Upregulation | scienceopen.com |

| NRK52E | TGF-β1 | α-SMA | Downregulation | scienceopen.com |

| NRK52E | TGF-β1 | Vimentin | Downregulation | scienceopen.com |

| NRK52E | TGF-β1 | Fibronectin | Decrease | scienceopen.com |

| NRK52E | TGF-β1 | Collagen I | Decrease | scienceopen.com |

| NRK52E | TGF-β1 | PAI-1 | Reduction | scienceopen.com |

| HK-2 | TGF-β1 | E-cadherin | Upregulation | scienceopen.com |

| HK-2 | TGF-β1 | α-SMA | Downregulation | scienceopen.com |

| HK-2 | TGF-β1 | Fibronectin | Decrease | scienceopen.com |

| HK-2 | TGF-β1 | Collagen I | Decrease | scienceopen.com |

| HK-2 | TGF-β1 | PAI-1 | Reduction | scienceopen.com |

These in vitro findings suggest that this compound directly targets renal tubular epithelial cells, inhibiting key processes involved in the initiation and progression of renal fibrosis.

Microglial Cell Lines (e.g., BV-2)

Microglia are the primary immune cells in the central nervous system and play a role in neuroinflammation. While the provided search results primarily focus on the effects of this compound in renal models, one result mentions this compound in the context of microglial cells, citing a study on its effects in microglial cells researchgate.net. BV-2 cells are an immortalized murine microglial cell line commonly used as an in vitro model to study microglial function and neuroinflammation accegen.combitesizebio.comnih.gov. They are used to investigate the immune responses of microglia and can be activated by inflammatory stimuli like lipopolysaccharide (LPS) to release pro-inflammatory cytokines accegen.comijpsonline.com. While the specific findings regarding this compound's effects and mechanisms in BV-2 cells were not detailed in the accessible snippets, the mention indicates that this cell line has been utilized in research involving this compound, likely to explore its potential anti-inflammatory or neuromodulatory effects researchgate.net.

Other Relevant Cell Systems for Specific Biological Activities

The provided search results primarily highlight the use of renal tubular epithelial cell lines and mention microglial cell lines in the context of this compound research. There is no detailed information in the provided snippets about other specific cell systems used to study this compound's biological activities. However, based on the nature of this compound as a caffeamide derivative and its reported effects on renal fibrosis, it is plausible that other cell types involved in kidney injury, inflammation, or fibrosis, such as fibroblasts, endothelial cells, or other immune cells, could be relevant models for future or unreported studies.

Established Animal Models for Preclinical Investigations

Animal models are essential for evaluating the efficacy of this compound in a complex biological system and for investigating its effects on organ-level pathology and function. Murine models are frequently used due to their genetic tractability and the availability of established disease models.

Renal Ischemia-Reperfusion Injury (IRI) Mouse Models

Renal IRI is a significant cause of acute kidney injury (AKI) that can lead to chronic kidney disease (CKD) and is often associated with kidney transplantation nih.govmdpi.comnih.gov. The IRI mouse model involves temporarily occluding the renal blood flow, followed by reperfusion, which induces kidney damage and subsequent fibrosis nih.govmdpi.com. This model is widely used to study the mechanisms of AKI and evaluate potential therapeutic agents nih.govmdpi.com.

Research using a murine renal IRI model has shown that this compound attenuates renal injury and prevents the development of renal interstitial fibrosis scienceopen.comnih.gov. In this model, this compound administration was found to markedly reduce collagen deposition, a key indicator of fibrosis scienceopen.comnih.gov. Furthermore, this compound inhibited the IRI-induced increase in the expression of fibronectin, vimentin, and α-SMA in the mouse kidney, suggesting a reduction in myofibroblast activation and EMT in vivo scienceopen.comnih.gov. This compound also decreased elevated plasma and renal tissue levels of TGF-β1 induced by IRI scienceopen.comnih.gov.

Table 2: Effects of this compound on Fibrotic Markers in Renal IRI Mouse Model (In Vivo)

| Model | Marker | Effect of this compound | Reference |

| Renal IRI Mouse | Collagen deposition | Attenuation | scienceopen.comnih.gov |

| Renal IRI Mouse | Fibronectin | Inhibition of increase | scienceopen.comnih.gov |

| Renal IRI Mouse | Vimentin | Inhibition of increase | scienceopen.comnih.gov |

| Renal IRI Mouse | α-SMA | Inhibition of increase | scienceopen.comnih.gov |

| Renal IRI Mouse | TGF-β1 (plasma) | Inhibition of increase | scienceopen.comnih.gov |

| Renal IRI Mouse | TGF-β1 (renal) | Inhibition of increase | scienceopen.comnih.gov |

| Renal IRI Mouse | PAI-1 | Reduction | scienceopen.com |

These in vivo results from the IRI model support the antifibrotic efficacy of this compound and highlight its ability to modulate key signaling pathways involved in renal injury and fibrosis in a living organism.

Unilateral Ureteral Obstruction (UUO) Mouse Models of Renal Fibrosis

The UUO model is another well-established murine model used to study renal interstitial fibrosis mdpi.com. It involves ligating one ureter, which leads to urine accumulation and increased pressure in the kidney, resulting in inflammation, tubular atrophy, and progressive interstitial fibrosis in the obstructed kidney mdpi.com. This model is widely used for evaluating potential antifibrotic therapies mdpi.com.